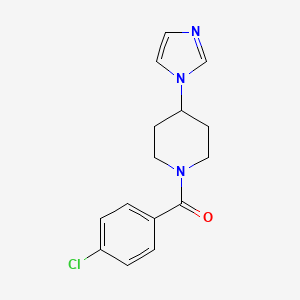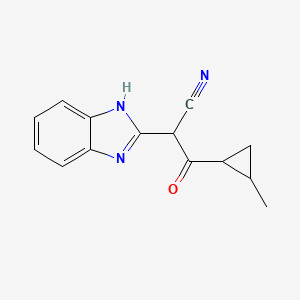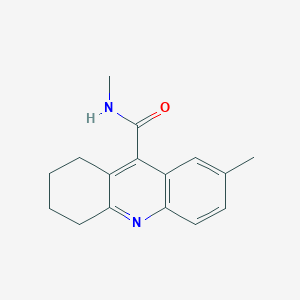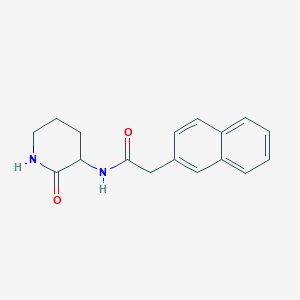![molecular formula C13H19BrN2O2 B7528560 5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide](/img/structure/B7528560.png)
5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide is not yet fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of certain signaling pathways that are involved in inflammation.
Biochemical and Physiological Effects
5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain signaling pathways that are involved in inflammation. Additionally, it has been shown to have antioxidant properties, which may help to protect cells against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide in lab experiments is its specificity. It has been found to have a high degree of selectivity for certain enzymes and signaling pathways, which makes it a useful tool for studying these processes in more detail. However, one of the main limitations of using 5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide is its relatively low solubility, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide. One potential area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the investigation of the compound's potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations of its use.
Conclusion
In conclusion, 5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide is a chemical compound that has shown promising results in various scientific research studies. It has potential applications in the field of cancer research and has anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases. While there are some limitations to its use, such as its low solubility, there are several future directions for research on this compound that could lead to new insights and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide involves the reaction of 5-bromo-2-furoic acid with N-(dimethylamino)cyclopentylmethylamine in the presence of a coupling reagent. The product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide has shown promising results in various scientific research studies. It has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-16(2)13(7-3-4-8-13)9-15-12(17)10-5-6-11(14)18-10/h5-6H,3-4,7-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHOASBDVSLQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCC1)CNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7528479.png)
![2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7528485.png)

![2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide](/img/structure/B7528513.png)
![N-[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-4-pyridin-2-ylsulfanylbenzamide](/img/structure/B7528525.png)
![N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B7528539.png)

![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone](/img/structure/B7528548.png)

![2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7528557.png)
![3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide](/img/structure/B7528564.png)

![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide](/img/structure/B7528574.png)
